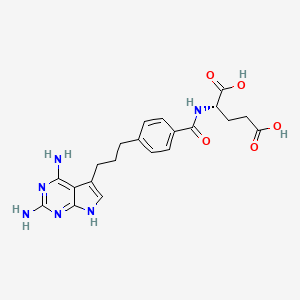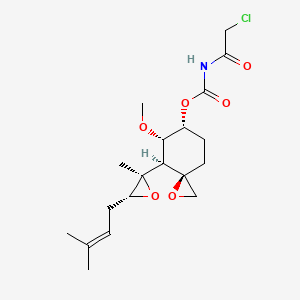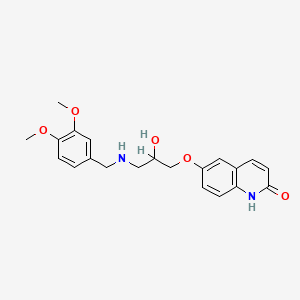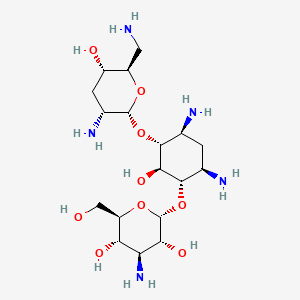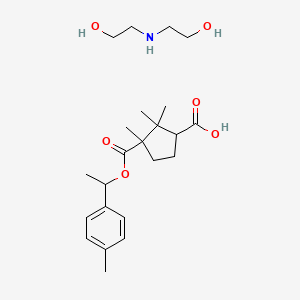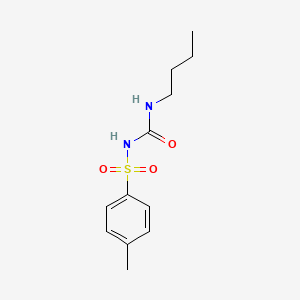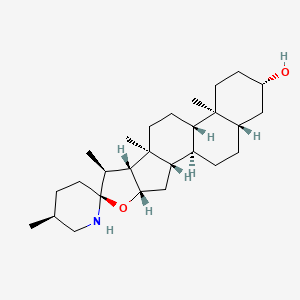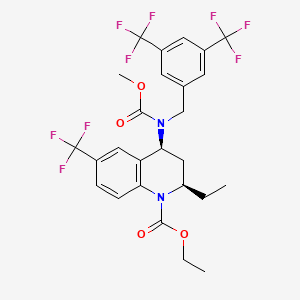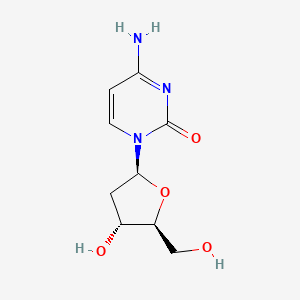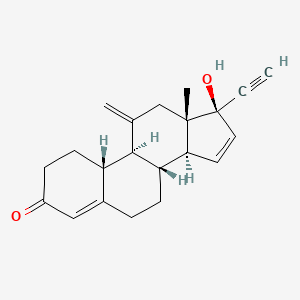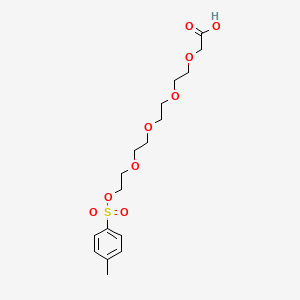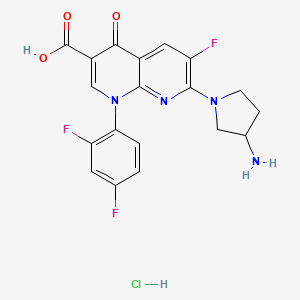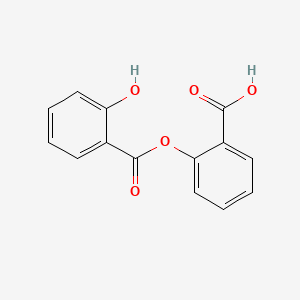
Salsalat
Übersicht
Beschreibung
Salsalat ist ein nichtsteroidales Antirheumatikum (NSAR), das zur Klasse der Salicylate gehört. Es wird häufig wegen seiner entzündungshemmenden und schmerzlindernden Eigenschaften eingesetzt, insbesondere bei der Behandlung von rheumatoider Arthritis und Osteoarthritis . This compound ist bekannt für seine Fähigkeit, Schmerzen und Entzündungen zu reduzieren, ohne signifikante gastrointestinale Reizungen zu verursachen, was eine häufige Nebenwirkung anderer NSAIDs ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch Veresterung von Salicylsäure synthetisiert. Der Prozess beinhaltet die Reaktion von zwei Molekülen Salicylsäure unter Bildung von this compound (2-Hydroxybenzoesäure, 2-Carboxyphenyl-ester). Die Reaktion erfolgt typischerweise unter sauren Bedingungen unter Verwendung eines Dehydratisierungsmittels wie Schwefelsäure, um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound durch Erhitzen von Salicylsäure in Gegenwart eines Dehydratisierungsmittels hergestellt. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Veresterung sicherzustellen. Das Produkt wird dann durch Umkristallisation gereinigt, um this compound mit hoher Reinheit zu erhalten .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Salsalate, also known as Sasapyrine, is a nonsteroidal anti-inflammatory agent (NSAID) used in the symptomatic relief of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders .
Target of Action
Salsalate primarily targets the cyclooxygenase enzyme . This enzyme plays a crucial role in the synthesis and release of prostaglandins, which are chemicals produced by the body that are responsible for pain, fever, and inflammation .
Mode of Action
Salsalate’s mode of action involves the inhibition of the cyclooxygenase enzyme , which results in a decrease in the production of prostaglandins . This inhibition leads to lower concentrations of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
Salsalate affects several biochemical pathways. It has a weak inhibitory effect on the cyclooxygenase enzyme and decreases the production of several proinflammatory chemical signals such as interleukin-6, TNF-alpha, and C-reactive protein . These changes lead to a reduction in chronic low-grade inflammation and ultimately a dysregulation of glucose homeostasis in the liver, skeletal muscle, and smooth muscle . Furthermore, salsalate activates brown adipose tissue (BAT), presumably by directly activating brown adipocytes via the AMPK pathway .
Pharmacokinetics
Salsalate is readily soluble in the small intestine where it is partially hydrolyzed to two molecules of salicylic acid . A significant portion of the parent compound is absorbed unchanged and undergoes rapid esterase hydrolysis in the body . The parent compound has an elimination half-life of about 1 hour . Salicylic acid, the active metabolite of salsalate, has a half-life that increases from 3.5 to 16 or more hours at anti-inflammatory doses of salsalate .
Result of Action
The molecular and cellular effects of salsalate’s action include a reduction in cell proliferation and inflammation . It also reverts acetylcarnitine and phosphocholine concentrations back to wildtype levels, showing associations with altered purine metabolism .
Action Environment
The action, efficacy, and stability of salsalate can be influenced by various environmental factors. For instance, food can delay the absorption of salsalate and decrease peak plasma salicylate concentrations . Furthermore, the drug’s anti-inflammatory and antirheumatic effects may be enhanced in environments characterized by chronic low-grade inflammation, such as in individuals with type two diabetes mellitus (T2DM) .
Zukünftige Richtungen
The global Salsalate market is anticipated to rise at a considerable rate during the forecast period, between 2023 and 2031 . With the rising incidence of obesity and prediabetes, it has become prudent to look for more therapeutic options . Salsalate therapy at the dose of 3 g to 4.5 g daily can lower insulin resistance and reduce the levels of glucose, triglycerides, and free fatty acid concentrations with minimal side effects . This inexpensive medication could be a useful option in the treatment of prediabetes .
Biochemische Analyse
Biochemical Properties
Salsalate interacts with various enzymes and proteins in biochemical reactions. It has been found to upregulate the expression of aortic endothelial nitric oxide synthase (eNOS), phosphorylated eNOS (p-eNOS) (ser 1177), and manganese superoxide dismutase (MnSOD) . These interactions play a crucial role in reducing oxidative stress and have anti-inflammatory properties .
Cellular Effects
Salsalate influences cell function by reducing serum interleukin (IL)-6 and downregulating vascular endothelial growth factor (VEGF) and nuclear factor (NF) κB subunit p65 expression in the balloon-injured carotid artery . These effects help in reducing inflammation and promoting cell function .
Molecular Mechanism
At the molecular level, Salsalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to decrease vascular damage caused by balloon catheter injury in female Zucker fatty rats .
Dosage Effects in Animal Models
The effects of Salsalate vary with different dosages in animal modelsIt has been observed that Salsalate treatment decreases vascular damage caused by balloon catheter injury .
Metabolic Pathways
Salsalate is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salsalate is synthesized through the esterification of salicylic acid. The process involves the reaction of two molecules of salicylic acid to form salsalate (2-hydroxybenzoic acid, 2-carboxyphenyl ester). The reaction typically occurs under acidic conditions, using a dehydrating agent such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, salsalate is produced by heating salicylic acid in the presence of a dehydrating agent. The reaction is carried out at elevated temperatures to ensure complete esterification. The product is then purified through recrystallization to obtain high-purity salsalate .
Analyse Chemischer Reaktionen
Reaktionstypen
Salsalat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: this compound kann unter basischen Bedingungen zu Salicylsäure hydrolysiert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Natriumhydroxid oder andere starke Basen werden üblicherweise zur Hydrolyse von this compound verwendet.
Oxidation: Kaliumpermanganat in sauren Medien wird häufig zur Oxidation von this compound verwendet.
Hauptsächlich gebildete Produkte
Hydrolyse: Das Hauptprodukt der Hydrolyse ist Salicylsäure.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Medizin: this compound wird zur Behandlung von Entzündungskrankheiten wie rheumatoider Arthritis und Osteoarthritis eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Hemmung des Cyclooxygenase-Enzyms aus, das für die Produktion von proinflammatorischen Prostaglandinen verantwortlich ist . Durch die Hemmung dieses Enzyms reduziert this compound die Spiegel von Entzündungsmediatoren wie Interleukin-6, Tumornekrosefaktor-alpha und C-reaktivem Protein . Darüber hinaus wurde gezeigt, dass this compound die IκB-Kinase hemmt, was zu einer verminderten Aktivierung von NF-κB führt, einem wichtigen Regulator der Entzündung .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aspirin (Acetylsalicylsäure): Wie Salsalat ist Aspirin ein Salicylat mit entzündungshemmenden und schmerzlindernden Eigenschaften.
Magnesiumsalicylat: Diese Verbindung wird für ähnliche Indikationen wie this compound eingesetzt, hat aber unterschiedliche Löslichkeits- und Absorptionsmerkmale.
Einzigartigkeit von this compound
This compound ist unter den Salicylaten einzigartig aufgrund seines geringeren Risikos für gastrointestinale Nebenwirkungen und seiner möglichen Rolle bei der Behandlung von Typ-2-Diabetes mellitus durch seine entzündungshemmenden Wirkungen . Im Gegensatz zu Aspirin hemmt this compound die Thrombozytenaggregation nicht signifikant, was es zu einer sichereren Option für Patienten mit Blutungsrisiko macht .
Eigenschaften
IUPAC Name |
2-(2-hydroxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYADZUPLLSGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023572 | |
| Record name | Salsalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.46e-01 g/L | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation. | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
552-94-3 | |
| Record name | Salicylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsalate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salsalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salsalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salsalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salsalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALSALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of salsalate?
A1: Salsalate is a prodrug that is hydrolyzed to salicylate in the body. Salicylate exerts its primary effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NF-κB is a transcription factor involved in regulating the expression of genes involved in inflammation, immune responses, cell survival, and cell proliferation.
Q2: How does salsalate affect glucose homeostasis?
A2: Salsalate has been shown to improve glucose homeostasis in individuals with type 2 diabetes and prediabetes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While the exact mechanism is not fully understood, studies suggest that salsalate may improve insulin sensitivity, decrease insulin clearance, and increase glucose uptake. Additionally, salsalate has been shown to activate brown adipose tissue, which plays a role in energy expenditure and glucose metabolism. []
Q3: Does salsalate directly interact with mitochondria?
A3: Yes, research indicates that salicylate, the active metabolite of salsalate, can directly interact with mitochondria, leading to increased oxygen consumption. [] Studies also demonstrate that salicylate increases mitochondrial proton conductance, suggesting an uncoupling effect that may contribute to its metabolic benefits. []
Q4: What is the molecular formula and weight of salsalate?
A4: The molecular formula of salsalate is C14H10O5, and its molecular weight is 258.23 g/mol. []
Q5: How is salsalate absorbed and metabolized in the body?
A6: Salsalate is readily hydrolyzed to salicylate, its primary active metabolite, after oral administration. [, , ] The presence of food can slightly delay the absorption rate of salsalate, but it does not significantly affect the extent of absorption or the pharmacokinetics of salicylic acid. []
Q6: How does salsalate affect thyroid function tests?
A7: Salsalate can interfere with thyroid hormone binding to transport proteins in the serum, leading to decreased serum total thyroxine (T4) and triiodothyronine (T3) levels. [, , ] This interference can result in abnormal thyroid function test results, even in clinically euthyroid individuals. [, , ]
Q7: Has salsalate shown efficacy in preclinical models of metabolic disease?
A7: Yes, salsalate has demonstrated promising results in preclinical studies utilizing various animal models of metabolic disorders, including:
- Goto-Kakizaki (GK) rats: Salsalate administration in GK rats, a spontaneous model of type 2 diabetes, effectively prevented disease progression, attenuated weight gain, improved glucose tolerance, and lowered plasma triglyceride levels. These beneficial effects were associated with increased adiponectin levels and decreased adipose tissue inflammation. [, ]
- High-fat diet (HFD)-fed mice: Salsalate treatment in HFD-fed mice successfully attenuated weight gain, reduced fat mass accumulation, improved glucose tolerance, and lowered plasma triglyceride levels. The study highlighted salsalate's ability to activate brown adipose tissue, promoting fatty acid uptake and increasing energy expenditure. [, ]
- Zucker fatty rats: Salsalate treatment in female Zucker fatty rats, a model of insulin resistance, demonstrated a reduction in vascular damage caused by balloon catheter injury. This protective effect was linked to the upregulation of endothelial nitric oxide synthase (eNOS), phosphorylated eNOS, and manganese superoxide dismutase (MnSOD), suggesting salsalate's ability to reduce oxidative stress and inflammation in the vasculature. []
- Spontaneously hypertensive rats (SHR): In a study utilizing SHR-CRP rats, a model of inflammation and metabolic syndrome, salsalate treatment effectively reduced circulating inflammatory markers, improved glucose tolerance, and enhanced insulin sensitivity in skeletal muscle. Interestingly, in nontransgenic SHR controls, salsalate treatment led to reduced body weight, improved lipid profiles, and increased fatty acid oxidation in brown adipose tissue. These findings suggest that salsalate exerts metabolic benefits both through its anti-inflammatory effects and by directly impacting metabolic tissues. []
Q8: Has salsalate been investigated in clinical trials for metabolic diseases?
A9: Yes, salsalate has been evaluated in several clinical trials for its potential in treating type 2 diabetes and prediabetes. [, , , , , , , , , ]
Q9: Are there any known drug interactions with salsalate?
A10: Yes, salsalate can potentially interact with other medications. For instance, a case report suggested a potential interaction between salsalate and warfarin, leading to an increased risk of bleeding. [, ] This interaction highlights the importance of careful monitoring and dose adjustments when combining salsalate with other medications.
Q10: What analytical techniques are used to measure salsalate and its metabolites?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for measuring salsalate and its primary metabolite, salicylic acid, in plasma samples. [] This method allows for the accurate quantification of both the parent drug and its active metabolite.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


